molecular formula C7H10N2O3 B13347434 2-Amino-3-(5-methyloxazol-4-yl)propanoic acid

2-Amino-3-(5-methyloxazol-4-yl)propanoic acid

Cat. No.: B13347434
M. Wt: 170.17 g/mol
InChI Key: MCGKGDREFKSDCN-UHFFFAOYSA-N
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Description

2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is a compound known for its role as a specific agonist for certain receptors in the central nervous system. It mimics the effects of the neurotransmitter glutamate and is involved in fast excitatory neurotransmission

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps including Michael addition and Dieckmann cyclization to form the oxazole ring . The overall yield of this synthetic route is approximately 32%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-methyloxazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the oxazole ring.

    Reduction: Reduction reactions can alter the oxazole ring or the amino acid side chain.

    Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the oxazole ring or the amino acid side chain.

Scientific Research Applications

2-Amino-3-(5-methyloxazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as an agonist for specific receptors in the central nervous system, particularly those involved in glutamate neurotransmission. It binds to these receptors, mimicking the action of glutamate and inducing fast excitatory postsynaptic potentials . This interaction is crucial for understanding the compound’s role in neurotransmission and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific agonist activity for certain receptors and its role in fast excitatory neurotransmission. This makes it a valuable compound for research in neuroscience and medicinal chemistry .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-4-6(9-3-12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)

InChI Key

MCGKGDREFKSDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)CC(C(=O)O)N

Origin of Product

United States

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